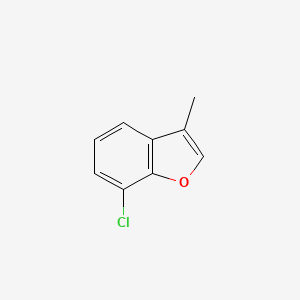![molecular formula C19H28N4O3S B2416298 3-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine CAS No. 2199907-10-1](/img/structure/B2416298.png)
3-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine is a complex organic compound with significant potential across various fields of scientific research. Its intricate structure, featuring a pyridine backbone connected to sulfonyl and imidazole moieties, makes it an attractive candidate for study in synthetic chemistry, pharmacology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
Synthesis of 3-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine typically involves a multi-step process:
Initial Formation of Imidazole Sulfonyl Intermediate: Starting from 1-methyl-2-(propan-2-yl)-1H-imidazole, a sulfonyl group is introduced through sulfonation.
Piperidine Functionalization: The sulfonyl imidazole intermediate then reacts with 4-hydroxypiperidine under specific conditions to introduce the piperidinyl moiety.
Final Coupling with Pyridine: The resulting compound is finally linked to a 3-methyl-2-hydroxypyridine structure through nucleophilic substitution, yielding the target molecule.
Reaction conditions typically include the use of strong bases and polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM), often requiring elevated temperatures and inert atmospheres.
Industrial Production Methods
Industrial production of this compound may leverage continuous flow chemistry to enhance efficiency, consistency, and scalability. This method minimizes waste and optimizes reaction yields, making it a preferred choice for large-scale synthesis. The use of automated systems ensures high precision in reaction control and minimizes the risks associated with manual handling of hazardous reagents.
化学反应分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Introduced through agents like hydrogen peroxide, leading to modification of the methyl groups or imidazole ring.
Reduction: Using agents like lithium aluminum hydride (LiAlH4) to reduce sulfonyl or pyridine functional groups.
Substitution: The presence of various reactive sites, such as the pyridine nitrogen or sulfonyl oxygen, allows for diverse substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), often under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for radical halogenation.
Major Products
Depending on the reaction type, products include hydroxylated derivatives, reduced imidazole or pyridine rings, and halogenated compounds, each offering unique properties for further exploration.
科学研究应用
Chemistry
In synthetic chemistry, 3-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine serves as a valuable intermediate for building more complex structures. Its diverse reactivity allows for extensive functionalization, providing pathways to novel materials and pharmaceuticals.
Biology
The compound's biological applications stem from its potential pharmacological activities. Researchers investigate its interactions with various enzymes and receptors, aiming to develop new therapeutic agents targeting diseases such as cancer, inflammation, and infectious diseases.
Medicine
In medicine, it is studied for its potential as a drug candidate. Its unique structure offers multiple binding sites, making it a promising lead for drugs that target specific molecular pathways. Preliminary studies may explore its efficacy, safety, and pharmacokinetics in preclinical models.
Industry
Industrial applications include its use as a catalyst or additive in chemical processes. Its stability and reactivity can enhance the efficiency of certain industrial reactions, contributing to more sustainable and cost-effective production methods.
作用机制
The compound exerts its effects through interaction with specific molecular targets:
Molecular Targets: It often targets enzymes or receptors involved in critical biological pathways, such as kinases or G-protein-coupled receptors.
Pathways Involved: By binding to these targets, it modulates signaling pathways that regulate cellular processes like proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
2-methyl-3-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine: Slight structural variation with altered reactivity and potential biological activity.
4-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine: Another positional isomer with distinct properties and applications.
5-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine: Differing methyl group position, affecting its chemical and biological behavior.
Uniqueness
3-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine stands out due to its specific combination of functional groups, which grants it unique reactivity and biological properties. Its versatility in synthesis and potential therapeutic applications make it a compound of significant interest in various research fields.
This compound represents an intriguing intersection of chemistry, biology, and industrial applications, showcasing the power of molecular design in advancing scientific and technological frontiers. What would you like to explore next?
属性
IUPAC Name |
3-methyl-2-[[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3S/c1-14(2)18-21-17(12-22(18)4)27(24,25)23-10-7-16(8-11-23)13-26-19-15(3)6-5-9-20-19/h5-6,9,12,14,16H,7-8,10-11,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPRONGZPGRQJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)S(=O)(=O)C3=CN(C(=N3)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2416217.png)

![N-(2-chlorobenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2416219.png)


![N-(4-methoxynaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2416226.png)
![3-(2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2416227.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2416228.png)





